molecular formula C21H21N3O4 B2608661 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide CAS No. 923386-91-8

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2608661
CAS No.: 923386-91-8
M. Wt: 379.416
InChI Key: ILMTVPUQAPGVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-isopropylphenylacetamide group. The 1,3,4-oxadiazole ring is a common pharmacophore known for its metabolic stability and hydrogen-bonding capabilities, while the dihydrobenzo dioxin group enhances aromatic interactions in biological systems. The 4-isopropylphenylacetamide substituent likely contributes to lipophilicity and target binding affinity, distinguishing it from benzamide analogs in the literature .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13(2)15-5-3-14(4-6-15)11-19(25)22-21-24-23-20(28-21)16-7-8-17-18(12-16)27-10-9-26-17/h3-8,12-13H,9-11H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMTVPUQAPGVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a compound that combines the oxadiazole scaffold with a dihydrobenzo[b][1,4]dioxin moiety. This combination is of significant interest due to the diverse biological activities exhibited by oxadiazole derivatives, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dihydrobenzo[b][1,4]dioxin : A bicyclic structure known for its biological activities.
  • 1,3,4-Oxadiazole : A heterocyclic compound that has shown promise in drug development due to its ability to interact with various biological targets.

Molecular Formula : C20H22N4O3
Molecular Weight : 366.42 g/mol
CAS Number : Not specified in the search results but can be derived from the molecular structure.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a range of biological activities primarily through:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Interference with Cell Signaling Pathways : The oxadiazole derivatives can disrupt various signaling pathways critical for tumor growth and survival .

Biological Activity

The biological activity of this compound has been assessed through various studies:

Anticancer Activity

  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against multiple cancer cell lines. For instance:
    • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 0.88 μM to 12 μM against different cancer cell lines .
    • Mechanistic Insights : The compound's ability to inhibit telomerase and HDAC has been highlighted as a mechanism contributing to its anticancer properties .

Antimicrobial and Other Activities

Research into other derivatives of oxadiazole suggests potential antimicrobial properties and anti-inflammatory effects. These activities are often linked to the compound's ability to modulate immune responses and inhibit bacterial growth .

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Study 1 : A derivative similar to our compound was evaluated for its anticancer properties and found to significantly reduce tumor size in xenograft models.
  • Study 2 : Another study focused on the synthesis and evaluation of oxadiazole derivatives showed promising results in inhibiting bacterial growth alongside anticancer activity.

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

CompoundActivity TypeIC50 (μM)Target Enzyme/Pathway
Oxadiazole Derivative AAnticancer0.88Telomerase
Oxadiazole Derivative BAntimicrobial12Bacterial Cell Wall Synthesis
Oxadiazole Derivative CAnti-inflammatory5.8HDAC

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally similar to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide have demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% in some cases . The mechanism of action often involves inducing apoptosis in cancer cells through DNA damage .

Antimicrobial Properties

The oxadiazole core is known for its antimicrobial properties. Research has shown that derivatives of oxadiazole exhibit activity against a range of bacterial strains. For example, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial efficacy; some compounds showed comparable activity to established antibiotics . This suggests that this compound may also possess similar antimicrobial effects.

Anti-Diabetic Activity

In vivo studies have indicated that certain oxadiazole derivatives can lower glucose levels significantly in diabetic models . The ability to modulate glucose metabolism positions compounds like this compound as potential candidates for diabetes management.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Studies suggest that substituents on the oxadiazole ring and the dioxin moiety can significantly influence the compound's efficacy and selectivity toward specific biological targets .

Case Study 1: Anticancer Efficacy

A study focusing on a related oxadiazole derivative demonstrated its effectiveness against glioblastoma cells through cytotoxic assays. The results indicated substantial cell death attributed to the compound's ability to induce apoptosis .

Case Study 2: Antimicrobial Testing

In another investigation involving a series of oxadiazoles including derivatives similar to this compound, researchers found significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This study underscores the potential for developing new antibacterial agents based on this chemical framework.

Comparison with Similar Compounds

Structural Analogues with Modified Benzamide Substituents

Compounds 18–21 from share the 1,3,4-oxadiazole and dihydrobenzo dioxin backbone but feature benzamide groups with varying substituents (e.g., thiomethoxy, trifluoromethyl, isopropoxy, bromo). Key comparisons include:

  • Synthesis and Purity : Synthesized via methods A/B with catalysts (4B/pyridine), these compounds achieved 95–100% purity (HPLC) . The target acetamide derivative may follow similar synthetic routes, though substitution at the acetamide position (vs. benzamide) could alter reaction yields.
  • Physicochemical Properties : The 4-isopropylphenyl group in the target compound introduces greater lipophilicity (clogP ~4.2 estimated) compared to polar groups like trifluoromethyl (clogP ~3.8) or bromo (clogP ~3.5) in analogs .

Table 1: Comparison of Benzamide and Acetamide Analogs

Compound ID Core Structure Substituent Purity (%) Yield (%) Key Features
Target Compound 1,3,4-Oxadiazole 4-Isopropylphenylacetamide N/A N/A High lipophilicity
Compound 19 1,3,4-Oxadiazole 3-Trifluoromethylbenzamide 99.5 65 Electron-withdrawing group
Compound 21 1,3,4-Oxadiazole 4-Bromobenzamide 98.7 72 Halogen for halogen bonding

Heterocyclic Variants with Thiazole or Biphenyl Moieties

  • Compound 17d (): Replaces the oxadiazole core with a thiazole ring and incorporates an exo-aminonorbornane group.
  • Compounds 5c and 5d () : Feature biphenyl extensions (e.g., cyclopentyl carboxamide, methoxy groups). These bulkier substituents may improve selectivity for poly(ADP-ribose) polymerase (PARP) but reduce solubility relative to the target compound’s compact acetamide group .

Table 2: Core Structure and Substituent Impact

Compound ID Core Structure Biological Target Key Structural Difference
Target Compound 1,3,4-Oxadiazole Kinases/PARP* Acetamide with isopropylphenyl
Compound 17d Thiazole CDK9 Exo-aminonorbornane substituent
Compound 5c 1,3,4-Oxadiazole PARP Biphenyl-carboxamide extension

Sulfur-Containing Derivatives (Thioether Linkages)

highlights compounds with oxadiazole-thioether linkages, such as 5-(4-(((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)picolinonitrile (58% yield).

Table 3: Sulfur vs. Acetamide Functional Groups

Compound ID Functional Group Yield (%) Biological Relevance
Target Compound Acetamide N/A Hydrogen-bond donor/acceptor
Compound 1 Thioether-picolinonitrile 58 Metal coordination, flexibility
Compound 3 Thioether-fluorobenzonitrile 33 Enhanced lipophilicity

Triazole and Isoquinoline-Based Analogs

Compounds in –6, such as N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, replace oxadiazole with triazole or isoquinoline cores. These heterocycles alter electron distribution and binding kinetics, suggesting that the target compound’s oxadiazole core may offer superior metabolic stability .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

  • Esterification using sulfuric acid and alkylation with potassium carbonate .
  • Microwave-assisted synthesis to enhance reaction efficiency and yield .
  • Purification via column chromatography or crystallization .
    Key optimization strategies :
    • Temperature control (e.g., refluxing under inert atmosphere) to minimize side reactions.
    • Solvent selection (e.g., DMF for nucleophilic substitutions) to improve solubility .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy (¹H and ¹³C) to verify functional groups and regiochemistry .
  • Mass spectrometry (MS) for molecular weight confirmation .
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches .
  • Thin-layer chromatography (TLC) for monitoring reaction progress .

Q. What structural features contribute to its potential pharmacological activity?

  • The oxadiazole ring enhances metabolic stability and enables π-π interactions with enzyme active sites .
  • The 2,3-dihydrobenzo[b][1,4]dioxin moiety may confer selectivity for enzymes like cyclooxygenase (COX) or kinases .
  • The 4-isopropylphenyl group improves lipophilicity, aiding membrane permeability .

Q. How can researchers address solubility challenges during in vitro assays?

  • Use co-solvents like DMSO (≤1% v/v) to maintain compound stability .
  • Formulate as nanoparticles or liposomes for improved aqueous dispersion .
  • Conduct pH-dependent solubility studies to identify optimal buffer conditions .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition assays (e.g., kinase or COX-2 inhibition) using fluorescence-based protocols .
  • Cytotoxicity screening via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?

  • Synthesize analogs with modifications to:
    • The oxadiazole ring (e.g., replacing sulfur with oxygen) .
    • The isopropyl group (e.g., branching or halogen substitution) .
  • Test derivatives in dose-response assays to quantify IC₅₀ values .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like CDK9 .

Q. What strategies ensure selectivity against off-target kinase isoforms?

  • Perform kinase profiling across a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) .
  • Analyze crystal structures of compound-bound kinases to identify key binding residues .
  • Introduce steric hindrance (e.g., bulkier substituents) to reduce off-target binding .

Q. How should contradictory data on biological activity be resolved?

  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Validate findings using orthogonal methods (e.g., Western blotting alongside enzymatic assays) .
  • Apply molecular dynamics simulations to assess conformational stability in target binding .

Q. What methodologies assess metabolic stability and degradation pathways?

  • Liver microsome assays (human/rodent) to measure half-life (t₁/₂) and clearance rates .
  • LC-MS/MS to identify major metabolites .
  • CYP450 inhibition studies to evaluate drug-drug interaction risks .

Q. How can synergistic effects with existing therapeutics be explored?

  • Conduct combination index (CI) analysis using the Chou-Talalay method .
  • Test in 3D tumor spheroid models to mimic in vivo conditions .
  • Mechanistic studies (e.g., RNA-seq) to identify pathway crosstalk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.